6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)hexanamide
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Overview
Description
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-SULFAMOYLPHENYL)HEXANAMIDE is a complex organic compound that features both isoindole and sulfonamide functional groups. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-SULFAMOYLPHENYL)HEXANAMIDE typically involves multi-step organic reactions. One possible route could include:
Formation of the Isoindole Ring: Starting from phthalic anhydride, the isoindole ring can be synthesized through a condensation reaction with an amine.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Formation of the Hexanamide Chain: The final step involves the coupling of the isoindole-sulfonamide intermediate with a hexanoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with isoindole and sulfonamide groups can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Sulfonamide-containing compounds are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds may exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostics: Use in diagnostic assays due to their specific binding properties.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-SULFAMOYLPHENYL)HEXANAMIDE would depend on its specific application. Generally, compounds with sulfonamide groups inhibit enzymes by mimicking the substrate or binding to the active site. The isoindole ring may interact with specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Phthalimide: Contains the isoindole ring but lacks the sulfonamide group.
Hexanamide: A simpler amide compound without the isoindole or sulfonamide groups.
Uniqueness
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-SULFAMOYLPHENYL)HEXANAMIDE is unique due to the combination of isoindole and sulfonamide functional groups, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
Properties
Molecular Formula |
C20H21N3O5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)hexanamide |
InChI |
InChI=1S/C20H21N3O5S/c21-29(27,28)15-11-9-14(10-12-15)22-18(24)8-2-1-5-13-23-19(25)16-6-3-4-7-17(16)20(23)26/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,22,24)(H2,21,27,28) |
InChI Key |
HHWJQYZHFFADOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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